4-{[(Phenoxyacetyl)amino]methyl}benzoic acid
Description
Key Structural Features:
- Planar Benzene Ring : The aromatic core likely adopts a planar configuration, as seen in benzoic acid derivatives.
- Amide Linkage Geometry : The -NH-CO- group typically exhibits a trans configuration, minimizing steric hindrance between the phenoxyacetyl and aminomethyl groups.
- Hydrogen Bonding : The carboxylic acid (-COOH) and amide (-NH-) groups may participate in intermolecular hydrogen bonding, influencing crystal packing.
Comparative Example :
In (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, X-ray diffraction revealed a dihedral angle of 85.2° between the benzoyl and phenoxy groups, suggesting limited conjugation. A similar distortion may occur in this compound due to steric interactions between the substituents.
Comparative Structural Analysis with Related Benzoic Acid Derivatives
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations:
Electronic Effects :
Steric Considerations :
Hydrogen-Bonding Capacity :
- The amide group (-NH-CO-) supports intermolecular hydrogen bonding, a feature absent in azo-linked analogs.
Properties
IUPAC Name |
4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLGSVRPQDEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid typically involves the reaction of phenoxyacetic acid with aminomethylbenzoic acid under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyacetyl group and the aminomethylbenzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid has been investigated for its potential pharmacological activities, including:
- Synthesis of Derivatives: It serves as an intermediate in synthesizing various pharmacologically active compounds, such as chalcone, indole, and quinoline derivatives, which have been studied for their biological effects .
- Cystic Fibrosis Treatment: The compound can be used in the synthesis of Apoptozole (Az), which promotes membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, potentially aiding in cystic fibrosis therapies .
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria .
Environmental Applications
The compound has also been explored for its utility in environmental science:
- Azo Dye Removal: Research indicates that this compound can be utilized in the removal of azo dyes from industrial wastewater. Its adsorption characteristics on boron nitride nanotubes (BNNT) have been analyzed using density functional theory (DFT), demonstrating its effectiveness in environmental remediation .
Study 1: Antimicrobial Activity
A study published in Biomolecules synthesized various derivatives of 4-aminobenzoic acid and tested their antimicrobial properties. Results indicated enhanced antibacterial effects against specific bacterial strains compared to the parent compound .
Study 2: Cytotoxicity Assessment
Research focused on the cytotoxic effects of modified aminomethylbenzoic acids against human cancer cell lines revealed significant cell death at low concentrations, highlighting their potential as therapeutic agents in oncology .
Study 3: Immunomodulation
Investigations into the immunomodulatory effects of aminomethylbenzoic acid derivatives demonstrated an enhancement in humoral immune responses when combined with other immunomodulators, suggesting potential therapeutic applications for immune-related disorders .
Mechanism of Action
The mechanism of action of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The phenoxyacetyl group may facilitate binding to enzymes or receptors, thereby modulating their activity. The aminomethylbenzoic acid moiety can interact with various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural Analogues with Phenoxyacetyl Substitutions
Key structural analogs include:
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid (CAS 82157-41-3): Differs by a 4-methyl group on the phenoxy ring, reducing steric hindrance compared to the parent compound. Molecular formula: C₁₆H₁₅NO₄ .
4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid (CAS 342377-90-6): Features 2,6-dimethylphenoxy substitution, enhancing lipophilicity. Molecular formula: C₁₇H₁₇NO₄ .
Key Differences :
- Substituents on the phenoxy ring modulate electronic and steric effects.
- The unsubstituted phenoxy group in the target compound may offer higher reactivity in coupling reactions due to reduced steric hindrance.
Benzoic Acid Derivatives with Varied Functional Groups
4-Hydroxy-3-methylbenzoic acid (4b): Contains hydroxyl and methyl groups. Melting point: 172°C. Used in dyes and pharmaceuticals. Simpler structure results in higher polarity compared to phenoxyacetyl derivatives .
4-(Bromomethyl)benzoic acid : Bromomethyl group enables nucleophilic substitution reactions. Applications include synthesis of antihypertensive agents (e.g., eprosartan) and photosensitizers .
4-((4-Aminophenoxy)methyl)benzoic acid (22): Synthesized via NaH-mediated coupling.
Comparative Analysis :
| Compound | Key Functional Groups | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid | Phenoxyacetyl, aminomethyl | C₁₆H₁₅NO₄ | Intermediate for complex syntheses |
| 4-Hydroxy-3-methylbenzoic acid | Hydroxyl, methyl | C₈H₈O₃ | High polarity; dyes, pharmaceuticals |
| 4-(Bromomethyl)benzoic acid | Bromomethyl | C₈H₇BrO₂ | Reactive intermediate for drug synthesis |
Biological Activity
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, often referred to as a derivative of aminomethylbenzoic acid, is a compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.30 g/mol
This compound features a benzoic acid backbone with a phenoxyacetyl group attached via an amino linkage, which is crucial for its biological interactions.
Antifibrinolytic Properties
Research indicates that aminomethylbenzoic acid derivatives exhibit antifibrinolytic properties, which can be beneficial in clinical settings where control of bleeding is necessary. The mechanism involves the inhibition of plasminogen activation, thereby reducing fibrinolysis .
Antimicrobial Effects
Studies have shown that modifications of aminobenzoic acids can lead to enhanced antimicrobial activity. For example, derivatives with specific substitutions have demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity and Antitumor Activity
Certain derivatives of aminomethylbenzoic acid have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Immunomodulatory Effects
Some studies suggest that aminomethylbenzoic acid derivatives may influence immune responses. They have been shown to modulate humoral immune responses, which could be relevant in conditions involving secondary immunodeficiency .
Study 1: Antimicrobial Activity
In a study published in Biomolecules, researchers synthesized various derivatives of 4-aminobenzoic acid and tested their antimicrobial properties. The results indicated that certain derivatives exhibited improved antibacterial effects compared to the parent compound, particularly against Gram-positive bacteria .
Study 2: Cytotoxicity Assessment
A study focused on the cytotoxic effects of modified aminomethylbenzoic acids against human cancer cell lines. The findings revealed that some derivatives caused significant cell death at low concentrations, highlighting their potential as therapeutic agents in oncology .
Study 3: Immunomodulation
Research conducted on the immunomodulatory effects of aminomethylbenzoic acid derivatives showed an enhancement in the humoral immune response when used in conjunction with other immunomodulators. This suggests a synergistic effect that could be exploited in therapeutic applications for immune-related disorders .
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthesis and Modification Strategies
| Modification Type | Methodology | Outcome |
|---|---|---|
| Phenoxyacetyl Group | Coupling with phenoxyacetic acid | Increased activity |
| Amino Group Alteration | Substitution with various functional groups | Enhanced cytotoxicity |
Q & A
Q. What are the common synthetic routes for preparing 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with benzoic acid derivatives. Key steps include:
- Amide bond formation : Coupling phenoxyacetyl chloride with 4-aminomethylbenzoic acid under basic conditions (e.g., using triethylamine in anhydrous DCM) .
- Protection/deprotection strategies : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during amidation .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimization factors :
- Temperature control (e.g., 0–5°C for exothermic reactions).
- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).
- Stoichiometric ratios (excess phenoxyacetyl chloride ensures complete amidation) .
Q. How is the structure of this compound validated experimentally?
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, using spectrophotometric methods to monitor substrate conversion .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Solubility and stability : Pre-assay validation in buffer systems (e.g., PBS at pH 7.4) to ensure compound integrity .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and π-π stacking with the phenyl ring .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biological data to predict activity trends .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%) and identify by-products .
- Metabolic instability : Perform microsomal stability assays to assess degradation rates .
Case study : Conflicting COX-2 inhibition results could stem from differences in enzyme source (recombinant vs. tissue-derived). Validate using orthogonal assays (e.g., Western blot for protein expression) .
Q. What advanced experimental designs (e.g., factorial design) are suitable for optimizing reaction yields?
-
Full factorial design : Vary factors like temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃) to identify interactions. Example:
Factor Low Level (-1) High Level (+1) Temperature 25°C 50°C Solvent DCM DMF Catalyst 5 mol% 10 mol% -
Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 40°C, DMF, 8 mol% catalyst) .
Q. How can spectroscopic anomalies (e.g., unexpected NMR splitting) be investigated?
- Dynamic effects : Variable-temperature NMR to study conformational exchange (e.g., rotameric splitting in the amide bond) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals .
- X-ray crystallography : Obtain single-crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and sustained release .
- Salt formation : Prepare sodium or lysine salts to modulate pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
